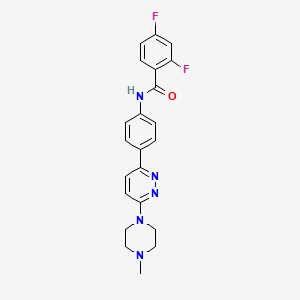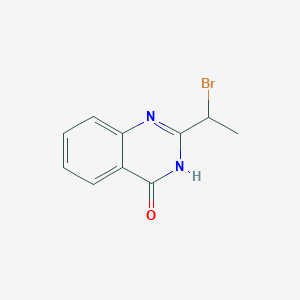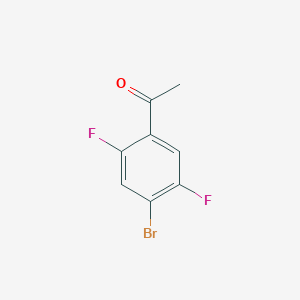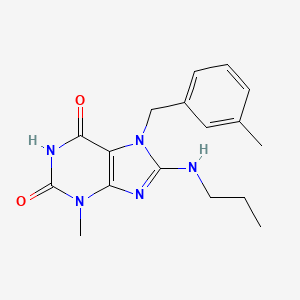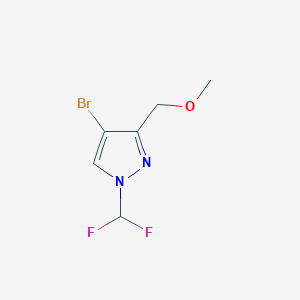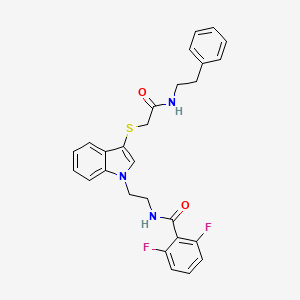![molecular formula C9H11BrO2 B2949424 [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol CAS No. 860610-76-0](/img/structure/B2949424.png)
[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol: is an organic compound with the molecular formula C9H11BrO2. It is a brominated derivative of phenylmethanol, characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol typically involves the bromination of 3-methylbenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or KOtBu in an appropriate solvent.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
類似化合物との比較
[2-Bromo-5-(hydroxymethyl)pyridine]: Similar structure but with a pyridine ring instead of a benzene ring.
[2-Bromo-5-hydroxybenzyl alcohol]: Lacks the methyl group present in [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol.
Uniqueness:
- The presence of both a bromine atom and a hydroxymethyl group on the benzene ring makes this compound unique in its reactivity and applications. The methyl group further enhances its chemical properties and potential uses in various fields.
特性
IUPAC Name |
[4-bromo-3-(hydroxymethyl)-5-methylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-3,11-12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKNXFEFMZIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
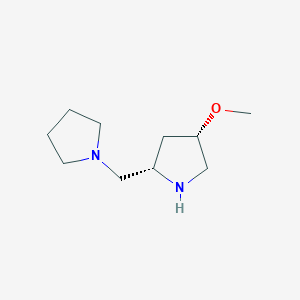
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)
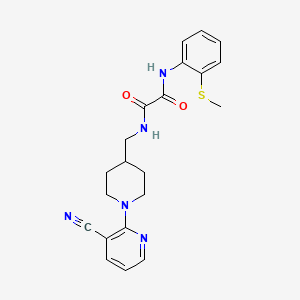
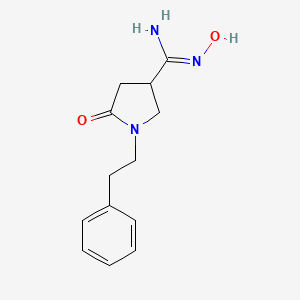
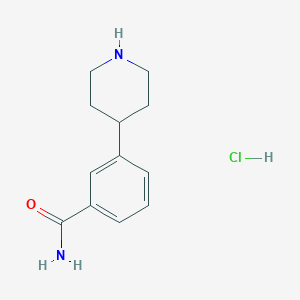
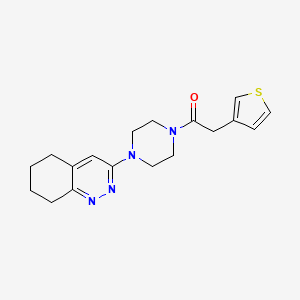
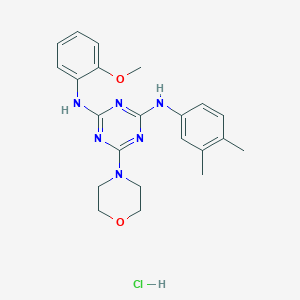
![1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2949351.png)
